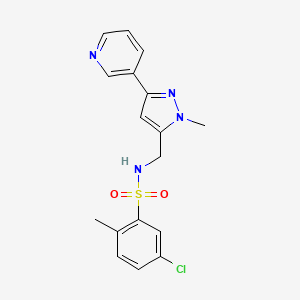
5-chloro-2-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-2-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17ClN4O2S and its molecular weight is 376.86. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-2-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-2-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial Activity
Pyrazolopyridine-sulfonamide derivatives, including compounds structurally similar to 5-chloro-2-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide, have shown significant in vitro activity against the chloroquine-resistant Plasmodium falciparum clone W2. These compounds exhibit IC50 values ranging from 3.46 to 9.30μM, indicating their potential as antimalarial agents. The presence of a chloro or methyl substituent on the benzenesulfonamide moiety correlates with enhanced activity, suggesting this structural feature may be crucial for antimalarial efficacy (Silva et al., 2016).
Antimicrobial Potential
Research into pyrazolo[3,4-b]pyridine compounds bearing benzenesulfonamide and trifluoromethyl moieties has unveiled their potential as antimicrobial agents. A library of these compounds displayed in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogenic yeasts. This suggests the structural framework of these compounds could be beneficial in developing new antimicrobial agents (Chandak et al., 2013).
Cancer Research
A novel set of chlorinated pyrrolidinone-bearing benzenesulfonamides were synthesized and tested for their inhibitory activity against human carbonic anhydrases, particularly carbonic anhydrase IX, which is related to cancer. These compounds exhibited low nanomolar affinity, suggesting a promising direction for the development of new cancer therapeutics focused on inhibiting carbonic anhydrase activity (Balandis et al., 2020).
Anticancer and Antimicrobial Activities
Some new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties have been explored for their antimicrobial activity and potential anticancer effects. These compounds showed promising results against various bacterial strains and fungal yeasts. Furthermore, certain compounds displayed significant activity against breast carcinoma cell lines, highlighting their potential as dual-purpose agents for treating infections and cancer (Hassan, 2013).
properties
IUPAC Name |
5-chloro-2-methyl-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c1-12-5-6-14(18)8-17(12)25(23,24)20-11-15-9-16(21-22(15)2)13-4-3-7-19-10-13/h3-10,20H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHLYWNHIDRONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC(=NN2C)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

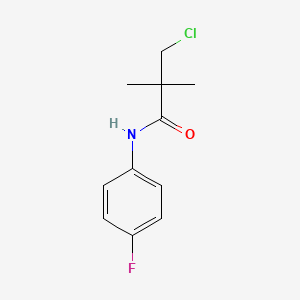

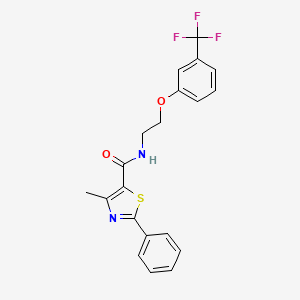
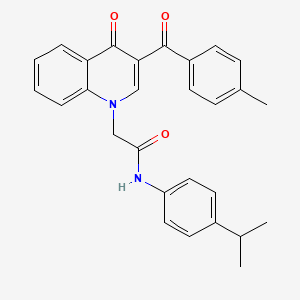
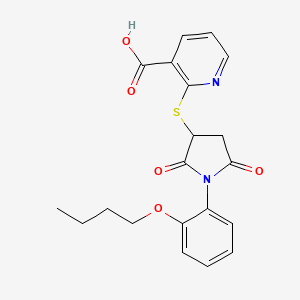

![2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-benzamide](/img/structure/B2958649.png)

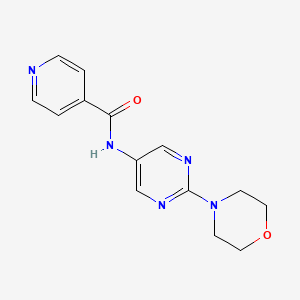

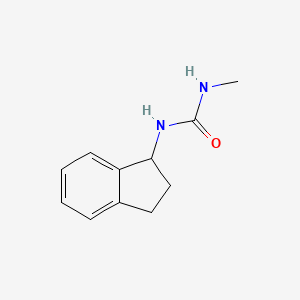
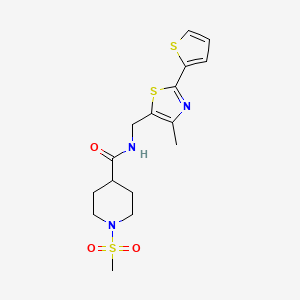

![4-(4-methoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2958663.png)